

# In Vivo Performance of Methylcobalamin Hydrate Formulations: A Comparative Guide

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## Compound of Interest

Compound Name: Methylcobalamin xHydrate

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This guide provides an objective in vivo comparison of different methylcobalamin hydrate formulations, focusing on their pharmacokinetic profiles and therapeutic efficacy. The data presented is compiled from multiple preclinical and clinical studies to aid in the selection of appropriate formulations for research and development.

## Executive Summary

The in vivo performance of methylcobalamin hydrate is significantly influenced by its formulation and route of administration. Novel delivery systems such as nanoparticle oral sprays and intranasal sprays have demonstrated enhanced absorption and bioavailability compared to conventional oral tablets. Injectable formulations, including subcutaneous and intramuscular routes, provide rapid and complete bioavailability. This guide summarizes key pharmacokinetic parameters from comparative studies to facilitate evidence-based decisions in formulation development and selection.

## Data Presentation: Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters of different methylcobalamin hydrate formulations from in vivo studies.

Table 1: Comparison of Oral and Intranasal Formulations

Formulation	Dose	Cmax (Maximum Concentration)	Tmax (Time to Maximum Concentration)	Relative Bioavailability	Study Population	Reference
Nanoparticle Oral Spray	1000 µg	Significantly higher than tablet, emulsion, and liposome	Rapid systemic detection at 1 hour	Bioequivalent to a 5000 µg chewable tablet	Healthy Adults	[1]
Standard Tablet	1000 µg	Lower than nanoparticle spray	-	Lower than nanoparticle spray	Healthy Adults	[1]
Emulsion	1000 µg	Very low serum levels	-	Poor absorption profile	Healthy Adults	[1]
Liposome Oral Spray	1000 µg	Poorest absorption profile	-	Poorest absorption profile	Healthy Adults	[1]
Chewable/Dissolvable Tablet	5000 µg	-	-	Bioequivalent to 1000 µg nanoparticle spray	Healthy Adults	[1]
Nasal Spray	500 µg	197.49% of IM injection (un-normalized)	0.2 hours	~20% (dose-normalized vs. IM)	Healthy Volunteers	[2][3]

Nasal Spray	500 µg (every other day)	1397.3 ± 369.03 pg/ml (at 30 mins)	30 minutes	Significantly higher than sublingual tablet	Vitamin B12 Deficient Patients	[4]
Sublingual Tablet	1500 µg (every other day)	197.9 ± 29.7 pg/ml (at 30 mins)	-	Significantly lower than nasal spray	Vitamin B12 Deficient Patients	[4]
Oral Tablet	1500 µg (daily)	Slight increase from baseline	-	Significantly lower than nasal spray	Type-2 Diabetes Patients on Metformin	[5]

Table 2: Comparison of Injectable Formulations

Formulation	Dose	Cmax (Maximum Concentration)	Tmax (Time to Maximum Concentration)	Absolute Bioavailability	Study Population	Reference
Subcutaneous (SC) Injection	1500 µg	57.01 ng/mL	1.38 hours	Comparable to IM injection	Healthy Adult Humans	[6][7]
Intramuscular (IM) Injection	1500 µg	45.82 ng/mL	1.49 hours	-	Healthy Adult Humans	[6][7]
Intramuscular (IM) Injection	100 µg	Lower than 500 µg nasal spray (un-normalized)	1.15 hours	-	Healthy Volunteers	[2][3]

## Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

### Comparative Bioavailability of a Nanoparticle Oral Spray and Other Formulations

- Study Design: A comparative clinical study involving 16 healthy adult subjects.
- Formulations Tested:
  - Nanoparticle oral spray (NanoCelle™): 1000 µg methylcobalamin.
  - Standard tablet: 1000 µg cyanocobalamin (absorbed via the gastrointestinal tract).
  - Dissolvable (chewable) tablet: 5000 µg methylcobalamin (absorbed sublingually).
  - Liposome oral spray: 1000 µg methylcobalamin.
  - Emulsion.[\[1\]](#)
- Procedure: Each formulation was administered to the subjects after a baseline blood sample was taken. Subsequent blood samples were collected at 1, 3, and 6 hours post-administration.
- Analysis: Serum vitamin B12 levels were measured using a chemiluminescence assay. The absorption profiles of the different formulations were then compared.[\[1\]](#)

### Pharmacokinetic Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Injection

- Study Design: A randomized, two-treatment, parallel, comparative bioavailability study in 24 healthy adult human subjects.[\[6\]](#)[\[7\]](#)
- Formulations Tested:
  - Test Product: Methylcobalamin Injection 1500 mcg (Subcutaneous route).

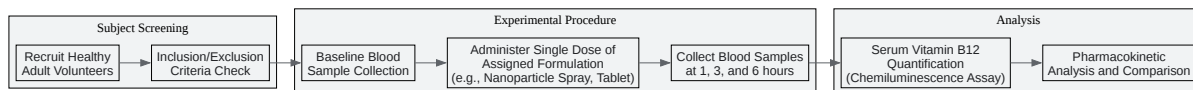
- Reference Product: Methylcobalamin Injection 1500 mcg (Intramuscular route).
- Procedure: Subjects received a single dose of either the SC or IM injection after an overnight fast. Blood samples were collected at predefined time points up to 72 hours post-dose to determine the plasma concentrations of methylcobalamin.[\[6\]](#)[\[7\]](#)
- Analysis: Pharmacokinetic parameters including C<sub>max</sub>, T<sub>max</sub>, and AUC<sub>0-72</sub> were calculated and statistically analyzed to compare the bioavailability of the two routes.[\[6\]](#)[\[7\]](#)

## Bioavailability of a Novel Nasal Spray vs. Intramuscular Injection

- Study Design: A randomized, single-dose, open-label, two-way crossover comparative bioavailability study in 18 healthy male volunteers.[\[2\]](#)[\[3\]](#)[\[8\]](#)
- Formulations Tested:
  - Test Product: Methylcobalamin Nasal Spray (500 mcg).
  - Reference Product: Intramuscular Injection of methylcobalamin (100 mcg).
- Procedure: Participants were administered a single dose of either the nasal spray or the intramuscular injection in each study period, separated by a washout period. Serial blood samples were collected to measure plasma vitamin B12 concentrations.[\[2\]](#)[\[8\]](#)
- Analysis: Pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, and AUC) were determined and compared between the two formulations, both with and without dose normalization.[\[2\]](#)[\[3\]](#)

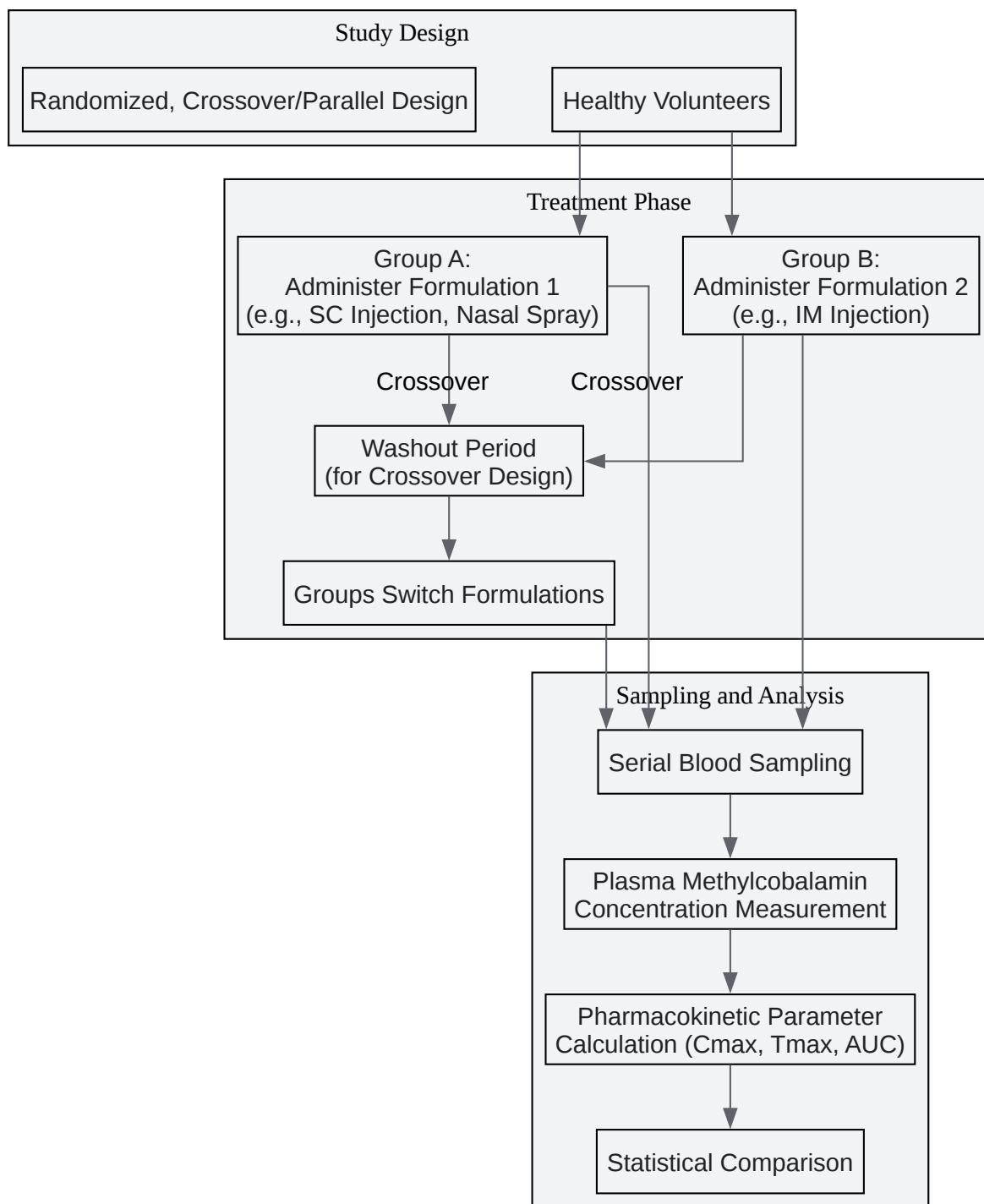
## Mandatory Visualization

The following diagrams illustrate the experimental workflows and the absorption pathways of different methylcobalamin formulations.



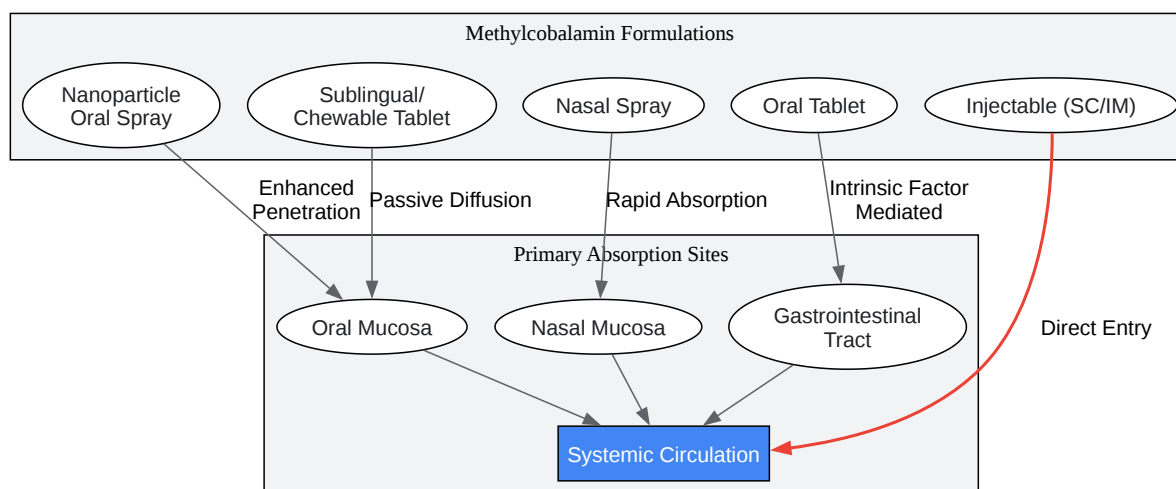
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- To cite this document: BenchChem. [In Vivo Performance of Methylcobalamin Hydrate Formulations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15246562#in-vivo-comparison-of-different-methylcobalamin-hydrate-formulations>]

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